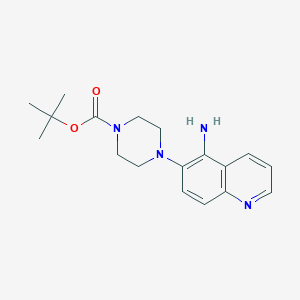![molecular formula C17H20N4 B7910015 (3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole CAS No. 1173179-34-4](/img/structure/B7910015.png)
(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole is a chemical compound that belongs to the class of selective dopamine D4 receptor antagonists. It has been extensively studied for its potential therapeutic applications in various medical conditions, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Preparation Methods
The synthesis of A-582941 involves several steps. One of the synthetic routes includes the conversion of the crude free base to its dihydrochloride salt in a mixture of ethyl acetate and ethanol. Recrystallization from isopropanol yields A-582941 as a white, crystalline hydrate with a 72% yield from a 40-gram scale . The compound exhibits favorable physical properties for a central nervous system-active drug, with a low molecular weight (280 Da for the free base) and moderate lipophilicity (ClogP = 2.3) .
Chemical Reactions Analysis
A-582941 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include methyl triflate for methylation and selective alpha7 nicotinic receptor agonists for receptor blockade studies . Major products formed from these reactions include high-affinity binding and partial agonism at alpha7 nicotinic acetylcholine receptors .
Scientific Research Applications
A-582941 has a wide range of scientific research applications. It has been studied for its potential therapeutic effects in neuropsychiatric diseases such as schizophrenia and Alzheimer’s disease . The compound has also been evaluated as a novel positron emission tomography (PET) tracer for imaging alpha7 nicotinic acetylcholine receptors in the human brain . Additionally, A-582941 has been shown to enhance cognition and memory, making it a promising candidate for the treatment of cognitive deficits associated with various neurodegenerative and psychiatric disorders .
Mechanism of Action
A-582941 exerts its effects by binding to and partially agonizing alpha7 nicotinic acetylcholine receptors (nAChRs). These receptors are highly expressed in the hippocampus and cortex and play important roles in cognitive processes . The compound activates signaling pathways involved in cognition, including the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and cAMP response element-binding protein (CREB) . This activation leads to increased acetylcholine release and enhanced cognitive function .
Comparison with Similar Compounds
A-582941 is unique in its high affinity and partial agonism at alpha7 nicotinic acetylcholine receptors. Similar compounds include A-844606 and SSR180711, which are also alpha7 nAChR agonists . A-582941 exhibits better pharmacokinetic properties and distribution to the central nervous system compared to these compounds . This makes A-582941 a more promising candidate for therapeutic applications targeting cognitive deficits.
Properties
IUPAC Name |
(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13/h2-8,14-15H,9-12H2,1H3/t14-,15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMRUYCIJSNXGB-GASCZTMLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CN(C[C@@H]2C1)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848591-89-9 |
Source


|
| Record name | A-582941 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848591899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-582941 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MUW0L49BN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3aS,3bS,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-[2-(trifluoromethyl)phenyl]-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B7909938.png)


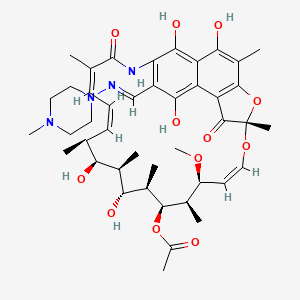
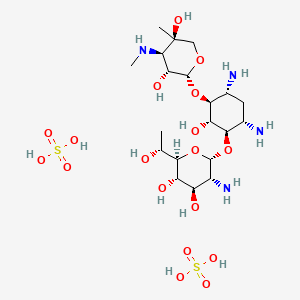
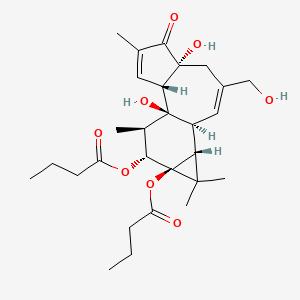
![N-[(Z)-(1-hexyl-2-oxoindol-3-ylidene)amino]benzamide](/img/structure/B7909988.png)

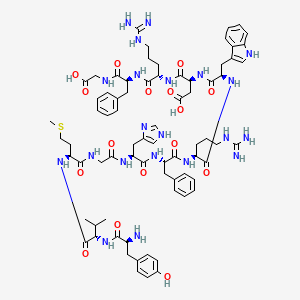
![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide](/img/structure/B7910002.png)


